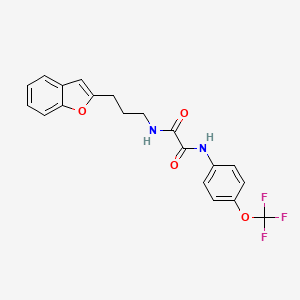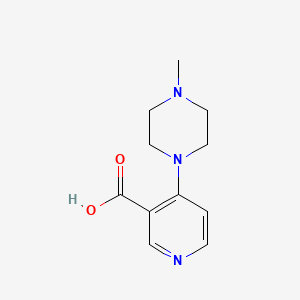
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate is a synthetic compound belonging to the class of carbamates. It is known for its potent and selective allosteric modulation of the metabotropic glutamate receptor subtype 1 (mGluR1)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide or potassium carbonate.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy derivatives, while reduction can produce piperidin-1-yl derivatives .
Applications De Recherche Scientifique
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving metabotropic glutamate receptors, particularly mGluR1.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its modulation of mGluR1.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate involves its interaction with the metabotropic glutamate receptor subtype 1 (mGluR1). It acts as an allosteric modulator, binding to a site distinct from the glutamate binding site, thereby enhancing or inhibiting the receptor’s response to glutamate. This modulation affects various intracellular signaling pathways, leading to changes in neuronal activity and synaptic plasticity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-ol derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds containing the piperidine ring structure, often used in medicinal chemistry.
Carbamates: A broad class of compounds with diverse applications in agriculture, medicine, and industry.
Uniqueness
Benzyl (2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)carbamate is unique due to its specific combination of structural features, which confer its selective allosteric modulation of mGluR1. This selectivity makes it a valuable tool in research focused on glutamate receptors and their role in neurological disorders.
Propriétés
IUPAC Name |
benzyl N-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-22(16-26-24(29)30-17-18-6-2-1-3-7-18)27-14-11-20(12-15-27)31-21-10-4-8-19-9-5-13-25-23(19)21/h1-10,13,20H,11-12,14-17H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKGQRNFDDBBKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide](/img/structure/B2366053.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2366055.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)
![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2366069.png)



